(R)-4-(2-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid
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Overview
Description
Fmoc-2-chloro-L-homophenylalanine: is a derivative of the amino acid phenylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a chlorine atom at the 2-position of the phenyl ring. This compound is primarily used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2-chloro-L-homophenylalanine typically involves the protection of the amino group of 2-chloro-L-homophenylalanine with the Fmoc group. This can be achieved by reacting 2-chloro-L-homophenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .
Industrial Production Methods: Industrial production of Fmoc-2-chloro-L-homophenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection .
Chemical Reactions Analysis
Types of Reactions: Fmoc-2-chloro-L-homophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, which is commonly used in SPPS.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiols can be used for nucleophilic substitution.
Deprotection Reactions: Piperidine in dimethylformamide (DMF) is used to remove the Fmoc group.
Major Products:
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with sodium azide would yield an azide derivative.
Deprotection Reactions: The primary product is the free amine form of 2-chloro-L-homophenylalanine.
Scientific Research Applications
Chemistry: Fmoc-2-chloro-L-homophenylalanine is widely used in peptide synthesis, particularly in the SPPS method. It serves as a building block for the synthesis of peptides and proteins with specific sequences and modifications .
Biology and Medicine: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It is also used in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, Fmoc-2-chloro-L-homophenylalanine is used in the production of peptide-based drugs. It is also used in the synthesis of complex organic molecules for research and development purposes .
Mechanism of Action
The primary mechanism of action of Fmoc-2-chloro-L-homophenylalanine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The chlorine atom on the phenyl ring can participate in various chemical reactions, allowing for further functionalization of the peptide .
Comparison with Similar Compounds
Fmoc-2-chloro-L-phenylalanine: Similar structure but lacks the extended carbon chain of homophenylalanine.
Fmoc-3-chloro-L-phenylalanine: Chlorine atom is positioned at the 3-position instead of the 2-position.
Fmoc-4-chloro-L-phenylalanine: Chlorine atom is positioned at the 4-position.
Uniqueness: Fmoc-2-chloro-L-homophenylalanine is unique due to the presence of both the Fmoc protecting group and the chlorine atom at the 2-position of the phenyl ring. This combination allows for specific reactivity and functionalization, making it a valuable building block in peptide synthesis .
Properties
Molecular Formula |
C25H22ClNO4 |
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Molecular Weight |
435.9 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H22ClNO4/c26-22-12-6-1-7-16(22)13-14-23(24(28)29)27-25(30)31-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,27,30)(H,28,29) |
InChI Key |
MHMSWSOHEVKDLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Origin of Product |
United States |
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